molecular formula C20H20FN3O B4526492 [4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-6-yl)methanone

[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-6-yl)methanone

Cat. No.: B4526492
M. Wt: 337.4 g/mol
InChI Key: GYBJRVGLWAKYKK-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)piperazin-1-ylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an indole moiety, making it a subject of study for its pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine and indole intermediates. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps. The final coupling reaction to form the methanone linkage is usually carried out under reflux conditions with a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-fluorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to bind to specific receptors makes it a candidate for drug development and biochemical assays.

Medicine

In medicine, 4-(4-fluorophenyl)piperazin-1-ylmethanone is investigated for its pharmacological properties. It has shown promise in preliminary studies as a potential therapeutic agent for certain neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the indole moiety contributes to its overall stability and bioactivity. The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-fluorophenyl)piperazin-1-ylmethanone apart is its combination of a fluorophenyl group and an indole moiety, which imparts unique chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(1-methylindol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-22-9-8-15-2-3-16(14-19(15)22)20(25)24-12-10-23(11-13-24)18-6-4-17(21)5-7-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBJRVGLWAKYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-6-yl)methanone
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[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-6-yl)methanone
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[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-6-yl)methanone
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[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-6-yl)methanone
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[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-6-yl)methanone
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[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-6-yl)methanone

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